An In-depth Technical Guide to 3-Methoxyquinoxaline-5-carbaldehyde: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Methoxyquinoxaline-5-carbaldehyde: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxyquinoxaline-5-carbaldehyde. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous quinoxaline derivatives and fundamental chemical principles to offer a robust resource for researchers. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3] The introduction of a methoxy and an aldehyde group at the 3- and 5-positions, respectively, bestows unique reactivity and potential for further chemical modifications, making it a valuable building block in drug discovery and materials science.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a cornerstone in the development of therapeutic agents.[1] Its planar and aromatic nature provides a rigid framework for the strategic placement of functional groups, enabling interactions with a multitude of biological targets. This has led to the discovery of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the quinoxaline core continues to inspire the design and synthesis of novel molecules with significant therapeutic potential.[4]
Physicochemical Properties of 3-Methoxyquinoxaline-5-carbaldehyde
| Property | Value | Source |
| CAS Number | 877457-66-4 | [5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | Predicted: Solid | General observation for similar compounds |
| Melting Point | No data available | [5] |
| Boiling Point | Predicted: 331.9±37.0 °C | [5] |
| Solubility | No data available; Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of quinoxaline derivatives |
| Density | Predicted: 1.291±0.06 g/cm³ | [5] |
Synthesis of 3-Methoxyquinoxaline-5-carbaldehyde
The most prevalent method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] Based on this classical approach, a plausible synthetic route for 3-Methoxyquinoxaline-5-carbaldehyde is proposed.
Proposed Synthetic Pathway
The synthesis would likely commence with a suitably substituted o-phenylenediamine and a glyoxal derivative.
Caption: Proposed synthetic pathway for 3-Methoxyquinoxaline-5-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Condensation to form a Quinoxaline Intermediate.
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To a solution of 3-amino-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methoxyacetaldehyde (1.1 eq).
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The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding quinoxaline intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction.
-
-
Step 2: Modification of the Nitro Group.
-
The nitro group on the quinoxaline intermediate would then need to be converted to a methoxy group. This could potentially be achieved through a series of steps including reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a methoxide source.
-
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Methoxyquinoxaline-5-carbaldehyde would rely on a combination of spectroscopic techniques. The predicted spectral data are based on the analysis of similar quinoxaline derivatives.[8][9]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring system, the aldehyde proton, and the methoxy protons. The chemical shifts will be influenced by the electronic effects of the substituents.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Quinoxaline Ring Protons: A set of multiplets or doublets in the aromatic region (δ 7.5-9.0 ppm). The exact splitting pattern will depend on the coupling constants between adjacent protons.
-
Methoxy Protons (-OCH3): A sharp singlet at approximately δ 4.0-4.5 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
-
Quinoxaline Ring Carbons: A series of signals in the aromatic region (δ 120-160 ppm). The carbons attached to nitrogen and the methoxy group will be shifted accordingly.
-
Methoxy Carbon (-OCH3): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12]
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm-1.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm-1.
-
C=N and C=C Stretch (Aromatic Rings): Multiple bands in the 1450-1600 cm-1 region.
-
C-O Stretch (Methoxy): A characteristic band around 1050-1250 cm-1.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (188.18 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH3), and other characteristic fragments of the quinoxaline ring.[13][14][15][16][17]
Chemical Reactivity
The reactivity of 3-Methoxyquinoxaline-5-carbaldehyde is dictated by its three key functional components: the quinoxaline core, the methoxy group, and the aldehyde group.[18][19][20]
Caption: Key reactive sites of 3-Methoxyquinoxaline-5-carbaldehyde.
-
Aldehyde Group: This is the most reactive site for a variety of transformations. It can undergo:
-
Nucleophilic addition reactions: With organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
-
Oxidation: To the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: To the corresponding primary alcohol using reducing agents like sodium borohydride.
-
Wittig reaction: To form alkenes.
-
Condensation reactions: With amines to form imines (Schiff bases).
-
-
Quinoxaline Ring: The electron-withdrawing nature of the pyrazine ring makes the benzene ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the aldehyde group. Electrophilic aromatic substitution is also possible, with the directing effects of the existing substituents influencing the position of substitution.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the quinoxaline ring. It is generally stable but can undergo ether cleavage under harsh acidic conditions (e.g., with HBr or HI).
Potential Applications in Drug Discovery
The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry.[3][4][18] The presence of the methoxy and aldehyde functionalities on 3-Methoxyquinoxaline-5-carbaldehyde makes it a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.
-
Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by targeting various cellular pathways. The aldehyde group can be used as a handle to introduce different pharmacophores that could enhance cytotoxicity against cancer cell lines.[3]
-
Antimicrobial and Antiviral Agents: The quinoxaline nucleus is found in several antimicrobial and antiviral drugs. Modifications of the aldehyde and methoxy groups could lead to the discovery of new agents with improved efficacy against resistant strains.[21]
-
Kinase Inhibitors: Quinoxaline derivatives have been developed as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases. The structural features of 3-Methoxyquinoxaline-5-carbaldehyde could be exploited to design novel kinase inhibitors.
Conclusion
3-Methoxyquinoxaline-5-carbaldehyde is a promising heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data is currently limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential reactivity. The versatile nature of its functional groups, coupled with the proven pharmacological importance of the quinoxaline scaffold, makes this molecule a valuable target for further investigation by researchers and scientists in the field of drug discovery and development.
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